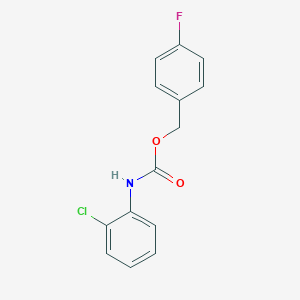
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound is also known as FCPC and is a member of the carbamate family of compounds. The synthesis and scientific research applications of FCPC have been extensively studied, and
作用机制
The mechanism of action of FCPC involves the reversible inhibition of AChE enzyme activity. FCPC binds to the active site of AChE, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
生化和生理效应
FCPC has been shown to improve cognitive function and memory in animal models. This effect is attributed to the inhibition of AChE activity and the subsequent increase in acetylcholine levels. FCPC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of FCPC is its high selectivity for AChE inhibition. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, FCPC has a short half-life, which may limit its therapeutic potential. Additionally, the synthesis of FCPC is complex and requires specialized equipment, which may limit its availability for research purposes.
未来方向
FCPC has shown promising results in animal models, and future research should focus on its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may increase its therapeutic potential. Further research is also needed to investigate the long-term safety and efficacy of FCPC in humans.
合成方法
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with N-(2-chlorophenyl)carbamate in the presence of a base. This reaction leads to the formation of FCPC as a white crystalline solid. The yield of this reaction is dependent on the reaction conditions and can be optimized by adjusting the reaction temperature and the amount of base used.
科学研究应用
FCPC has been studied for its potential use in medicinal chemistry due to its ability to inhibit the activity of acetylcholinesterase (AChE) enzyme. AChE is an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
属性
CAS 编号 |
198879-50-4 |
|---|---|
产品名称 |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC 名称 |
(4-fluorophenyl)methyl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-3-1-2-4-13(12)17-14(18)19-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H,17,18) |
InChI 键 |
DMLGLWRMQFDEFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)Cl |
同义词 |
Carbamic acid, (2-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



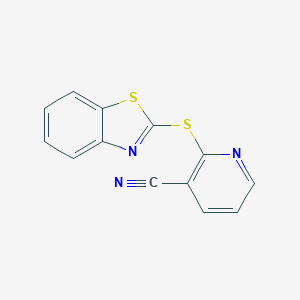
![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)
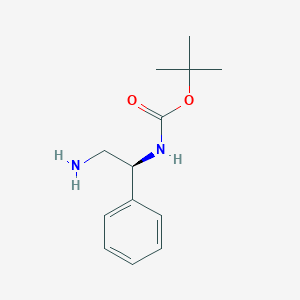
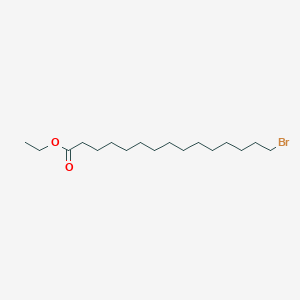
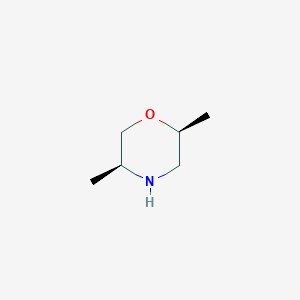
![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)
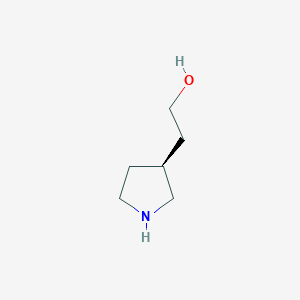
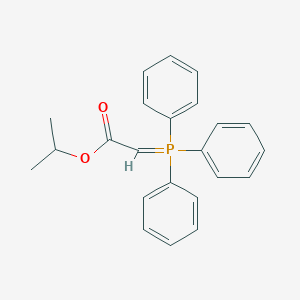
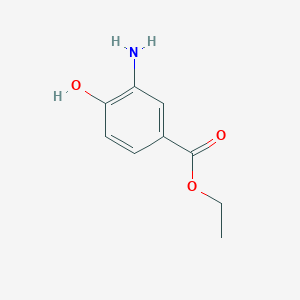
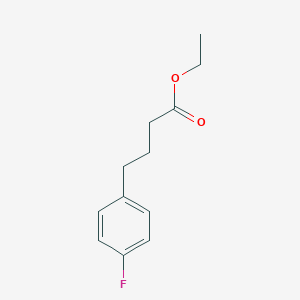
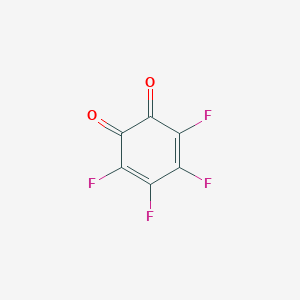
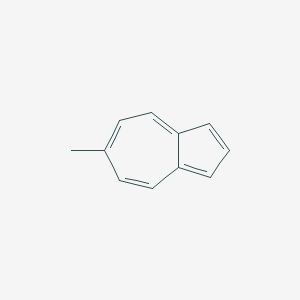
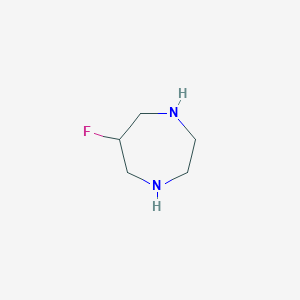
![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)